L-4-TERT-BUTYL-PHE

Übersicht

Beschreibung

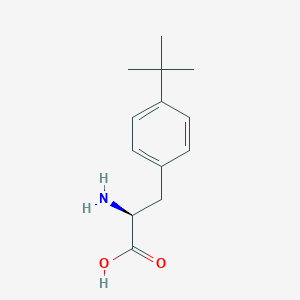

4-tert-Butyl-L-phenylalanine, also known as 4-tert-Butyl-L-phenylalanine, is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-tert-Butyl-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butyl-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

L-4-TERT-BUTYL-PHE: wird häufig im Bereich der Peptidsynthese eingesetzt . Seine sperrige tert-Butylgruppe kann sterische Hinderung bewirken, was bei der Synthese von Peptiden mit spezifischen Sekundärstrukturen von Vorteil ist. Dies kann besonders nützlich bei der Entwicklung von therapeutischen Peptiden sein, die für ihre biologische Aktivität eine definierte Konformation benötigen.

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird (2S)-2-Amino-3-(4-tert-butylphenyl)propansäure auf ihre Fähigkeit untersucht, die pharmakokinetischen Eigenschaften von Arzneimittelmolekülen zu verändern . Die Einarbeitung dieser Verbindung in Arzneimittelentwicklungen kann die metabolische Stabilität der Arzneimittel verbessern, was möglicherweise zu Arzneimitteln mit einer längeren Halbwertszeit führt.

Materialwissenschaft

4-tert-Butyl-L-Phenylalanin: findet Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung neuartiger Polymere . Die tert-Butylgruppe kann die physikalischen Eigenschaften von Polymeren beeinflussen, wie z. B. ihre thermische Stabilität und Löslichkeit, was diese Verbindung zu einem wertvollen Monomer in der Polymerchemie macht.

Biokonversionsstudien

Forschung mit Biokonversionsprozessen verwendet (S)-2-Amino-3-(4-(tert-butyl)phenyl)propansäure, um die Umwandlung von Verbindungen durch biologische Systeme zu untersuchen . Dies kann zur Entdeckung neuer Stoffwechselwege und zur Entwicklung von Biokatalyseprozessen führen.

Analytische Chemie

In der analytischen Chemie kann H-PHE(4-TBU)-OH als Standard- oder Referenzverbindung in der Chromatographie und Massenspektrometrie verwendet werden . Seine einzigartige Struktur ermöglicht eine einfache Identifizierung und Quantifizierung in komplexen Gemischen.

Chemische Synthese

Die Verbindung ist auch ein Schlüsselzwischenprodukt bei der Synthese komplexerer organischer Moleküle . Sein Vorhandensein in einem Syntheseweg kann die tert-Butylphenylgruppe in Zielmoleküle einführen, was ein entscheidender Schritt bei der Synthese bestimmter Arzneimittel oder organischer Materialien sein kann.

Enzyminhibitionstudien

This compound: wird in Enzyminhibitionstudien verwendet, um die Wechselwirkung zwischen Enzymen und Substraten zu verstehen . Indem Forscher untersuchen, wie diese Verbindung die Enzymaktivität beeinflusst, können sie Einblicke in Enzymmechanismen gewinnen und Inhibitoren entwickeln, die zu neuen Behandlungen für Krankheiten führen könnten.

Antioxidationsforschung

Schließlich ist die tert-Butylgruppe dieser Verbindung für ihre antioxidativen Eigenschaften bekannt . Sie wird in Studien verwendet, die darauf abzielen, oxidativen Stress und die Rolle von Antioxidantien bei der Verhinderung von Zellschäden zu verstehen.

Wirkmechanismus

L-4-TERT-BUTYL-PHE, also known as 4-tert-Butyl-L-phenylalanine, (2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid, H-PHE(4-TBU)-OH, or (S)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, is a compound of interest in the field of pharmaceutical research and synthesis . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

It is known that this compound is commonly used as a raw material in pharmaceutical research and synthesis . It can be used to generate new drug molecules and active peptides, or to study protein structure and function .

Mode of Action

It is known that the compound plays a significant role in organic synthesis . For instance, it is involved in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This process is crucial in the synthesis of various organic compounds .

Biochemical Pathways

It is known that the compound is involved in the deprotection of boc amino acids and peptides , which are essential components in the synthesis of proteins. This suggests that this compound may play a role in protein synthesis and related biochemical pathways.

Result of Action

It is known that the compound is commonly used as a raw material in pharmaceutical research and synthesis , suggesting that it may have various effects depending on the specific context of its use.

Action Environment

It is known that the compound is involved in reactions that occur at high temperatures , suggesting that temperature may be a significant environmental factor influencing its action.

Biologische Aktivität

4-tert-Butyl-L-phenylalanine (4-tBu-L-Phe) is a modified amino acid derivative of phenylalanine, notable for its applications in peptide synthesis, drug development, and various biological studies. This article explores its biological activity, focusing on its antioxidant properties, cytotoxic effects, and role as a substrate for amino acid transporters, particularly in tumor imaging.

4-tert-Butyl-L-phenylalanine is characterized by its bulky tert-butyl group, which enhances the compound's lipophilicity and stability. This modification makes it suitable for various applications:

- Peptide Synthesis : It serves as a key building block in solid-phase peptide synthesis (SPPS), facilitating the formation of complex peptides.

- Drug Development : Its unique structure aids in designing peptide-based drugs that target specific therapeutic areas, improving efficacy and reducing side effects.

- Bioconjugation : Used to attach peptides to biomolecules, it supports targeted drug delivery systems.

- Protein Engineering : It plays a significant role in studying protein interactions and modifications, contributing to our understanding of protein folding and stability .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of phenylalanine derivatives, including 4-tBu-L-Phe. The antioxidant activity is typically assessed using assays such as DPPH and ABTS. These assays measure the ability of compounds to scavenge free radicals, which can lead to cellular damage. The presence of the phenolic moiety in related compounds has been shown to enhance antioxidant activity significantly .

Cytotoxic Effects

The cytotoxicity of 4-tBu-L-Phe has been evaluated against various cancer cell lines. Research indicates that derivatives of phenylalanine exhibit varying levels of cytotoxicity depending on their structural modifications. For instance, studies involving L-phenylalanine surfactants have demonstrated increased cytotoxicity with longer alkyl chains, suggesting that structural changes can enhance or diminish biological activity .

Amino Acid Transport and Tumor Imaging

4-tBu-L-Phe is also a substrate for amino acid transporters, particularly the LAT1 transporter, which is often upregulated in tumor cells. This characteristic makes it a candidate for use in positron emission tomography (PET) imaging. Studies have shown that derivatives like p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP) can effectively accumulate in tumors, providing a means for metabolic imaging .

Case Studies and Research Findings

- Antioxidant Activity Study :

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects of phenylalanine derivatives on cancer cell lines.

- Method : HeLa and KB cell lines were treated with varying concentrations of 4-tBu-L-Phe derivatives.

- Findings : Results indicated a dose-dependent increase in cytotoxicity, with longer alkyl chains correlating with higher efficacy .

-

Amino Acid Transport Study :

- Objective : To investigate the uptake mechanisms of phenylalanine derivatives in glioma cells.

- Method : In vitro cell uptake studies were performed using 9L glioma cells.

- Findings : The study revealed that FEP had higher uptake rates than other reference ligands, indicating its potential as an effective tumor imaging agent due to its preferential transport via LAT1 .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJZKSXYLTYFPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375923 | |

| Record name | 4-tert-Butyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82372-74-5 | |

| Record name | p-tert-Butylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082372745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TERT-BUTYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10YZ0R5GQ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.